molecular formula C15H10BrCl2N3OS B11543863 3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11543863
M. Wt: 431.1 g/mol
InChI Key: PIOLCAGKFNPYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzylamine with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired oxadiazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl and dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-(2,4-DICHLOROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10BrCl2N3OS

Molecular Weight

431.1 g/mol

IUPAC Name

3-[(4-bromoanilino)methyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H10BrCl2N3OS/c16-9-1-4-11(5-2-9)19-8-21-15(23)22-14(20-21)12-6-3-10(17)7-13(12)18/h1-7,19H,8H2

InChI Key

PIOLCAGKFNPYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.